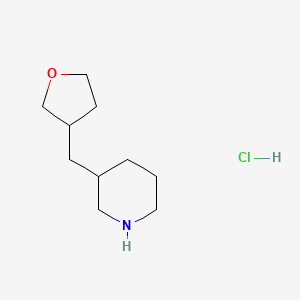
3-(Oxolan-3-ylmethyl)piperidine hydrochloride
Descripción general
Descripción
“3-(Oxolan-3-ylmethyl)piperidine hydrochloride” is a chemical compound with the molecular formula C10H20ClNO . It has a molecular weight of 205.72 .
Molecular Structure Analysis
The molecular structure of “3-(Oxolan-3-ylmethyl)piperidine hydrochloride” consists of a piperidine ring attached to an oxolane ring via a methylene bridge . The InChI code for this compound is 1S/C10H19NO.ClH/c1-2-9(7-11-4-1)6-10-3-5-12-8-10;/h9-11H,1-8H2;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Further physical and chemical properties such as boiling point, melting point, and solubility are not available in the resources I found.Aplicaciones Científicas De Investigación
Fluorescent Sensors for Metal Ions
Research by Wang et al. (2014) developed water-soluble hydrazide-based fluorescent probes, including compounds similar to 3-(Oxolan-3-ylmethyl)piperidine hydrochloride, for detecting Cu2+ and Hg2+ ions in aqueous solutions. These compounds demonstrate different emission characteristics and color changes upon detection of these metal ions, offering a sensitive and selective optical signaling method (Wang et al., 2014).
Synthesis and Spectroscopic Properties
Devi et al. (2020) investigated the spectroscopic properties of similar compounds, using techniques like FT-IR, NMR, and UV, along with quantum chemical methods. This research contributes to understanding the structural and electronic properties of such compounds (Devi et al., 2020).
Enantiospecific Synthesis
Babu et al. (2014) focused on the enantiospecific synthesis of piperidin-3-ol derivatives. Their method involved ring openings of enantiomerically pure compounds, relevant to the synthesis of 3-(Oxolan-3-ylmethyl)piperidine hydrochloride. This contributes to the development of enantioselective synthetic routes in pharmaceutical chemistry (Babu et al., 2014).
Molecular Structural Studies
Szafran et al. (2007) characterized a compound structurally similar to 3-(Oxolan-3-ylmethyl)piperidine hydrochloride using X-ray diffraction and computational methods. Such studies provide insights into the molecular structure and potential reactivity of these compounds (Szafran et al., 2007).
Synthesis of Piperidin Derivatives
Košak et al. (2014) presented a synthesis method for orthogonally protected piperidin derivatives, demonstrating a straightforward two-step procedure. This research contributes to the facile synthesis of piperidine-based compounds for medicinal chemistry applications (Košak et al., 2014).
Synthesis of Pyrrolidine-Piperidine Compounds
Smaliy et al. (2011) developed a novel synthesis method for 3-(pyrrolidin-1-yl)piperidine, a compound structurally related to 3-(Oxolan-3-ylmethyl)piperidine hydrochloride. This research provides a more efficient method for producing such compounds, which are important in medicinal chemistry (Smaliy et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
3-(oxolan-3-ylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-9(7-11-4-1)6-10-3-5-12-8-10;/h9-11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJIRONEFUQBKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2CCOC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxolan-3-ylmethyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



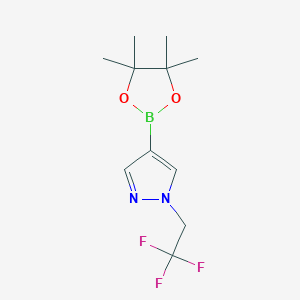
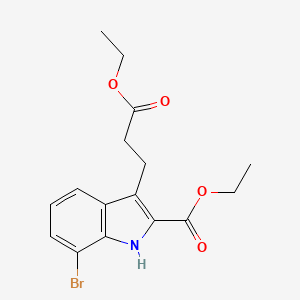
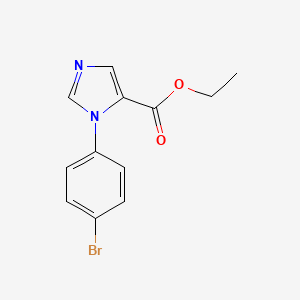
![1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1429875.png)

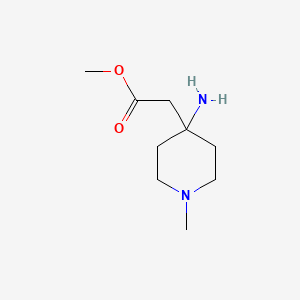




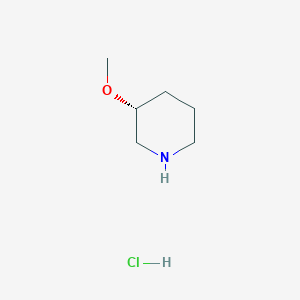
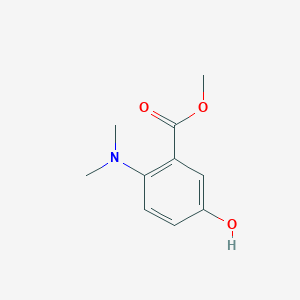
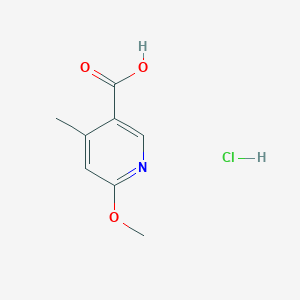
![6-(Methoxymethyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B1429891.png)